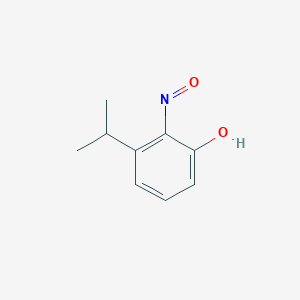

2-Nitroso-3-(propan-2-yl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

75775-41-6 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-nitroso-3-propan-2-ylphenol |

InChI |

InChI=1S/C9H11NO2/c1-6(2)7-4-3-5-8(11)9(7)10-12/h3-6,11H,1-2H3 |

InChI Key |

UARALVGEUYJOJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)O)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Synthetic Routes for 2-Nitroso-3-(propan-2-yl)phenol

The most direct and common method for synthesizing this compound involves the selective nitrosation of its precursor, 3-(propan-2-yl)phenol.

Selective Nitrosation of 3-(propan-2-yl)phenol and Related Precursors

The nitrosation of phenols is a well-established electrophilic substitution reaction. In the case of 3-(propan-2-yl)phenol, the isopropyl group at the meta position directs the incoming nitroso group (NO) to the ortho and para positions relative to the hydroxyl group. Due to the steric hindrance from the isopropyl group, substitution at the ortho position is favored, leading to the formation of this compound. The para position is also activated, but ortho-nitrosation can occur, particularly when the para position is blocked. The reaction is typically carried out by treating 3-(propan-2-yl)phenol with a source of nitrous acid (HNO₂).

The general reaction can be represented as: C₉H₁₂O + HNO₂ → C₉H₁₁NO₂ + H₂O

Kinetic studies on the nitrosation of phenols like anisole (B1667542) have shown that the reaction often proceeds via an SE2 mechanism, where the slow step is the expulsion of the aromatic proton. rsc.org This suggests a dienone intermediate may be involved in the reaction pathway for phenols. rsc.org

Role of Nitrosating Agents and Reaction Conditions in Directed Synthesis

The choice of nitrosating agent and the reaction conditions are critical for achieving high selectivity and yield in the synthesis of this compound.

Nitrosating Agents:

A variety of nitrosating agents can be employed, each with its own reactivity and suitability for specific conditions. nih.gov Common nitrosating agents include:

Nitrous Acid (HNO₂): Typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This is the most common and traditional method.

Alkyl Nitrites: Such as tert-butyl nitrite (TBN), are effective nitrosating agents under mild, and often solvent-free, conditions. nih.govrsc.org They can offer advantages in terms of cleaner reactions and easier product isolation. rsc.org

Nitrosyl Halides (e.g., NOCl) and Nitrosonium Salts (e.g., NOBF₄): These are powerful nitrosating agents often used in organic solvents for less reactive substrates. nih.gov

Dinitrogen Trioxide (N₂O₃) and Dinitrogen Tetroxide (N₂O₄): These oxides of nitrogen can also act as nitrosating agents in both aqueous and organic media. nih.gov

Reaction Conditions:

The conditions under which the nitrosation is performed significantly influence the outcome. Key parameters include:

Temperature: Nitrosation reactions are typically exothermic and are often carried out at low temperatures, around 0°C or below, to minimize side reactions and decomposition of the product. google.com

pH/Acidity: The acidity of the reaction medium is crucial. For nitrosation using nitrous acid, a specific pH range is often required to ensure the formation of the active nitrosating species. google.com For instance, in the synthesis of p-nitrosophenol, maintaining a pH below 5 is important to prevent the formation of tars. google.com

Solvent: The choice of solvent can affect the solubility of reactants and the stability of the product. Common solvents include water, ethanol (B145695), and dichloromethane. rsc.org In some cases, solvent-free conditions can be employed, particularly with alkyl nitrite reagents, which aligns with the principles of green chemistry. rsc.org

Catalysts: In some instances, metal salts, such as those of copper, can play a role in the nitrosation of phenols. mdpi.com

The following table summarizes various methods for the nitrosation of phenols, which are applicable to the synthesis of this compound.

| Method | Description |

| Method A | Careful addition of an acidic or aqueous solution of sodium nitrite to a solution of the phenol (B47542). |

| Method B | Careful addition of solid sodium nitrite to an acidic solution of the phenol. |

| Method C | Careful addition of acid to an aqueous solution containing the phenol and sodium nitrite. |

| Method D | Careful addition of acid to an alkaline solution of the phenol and sodium nitrite. |

Synthesis of Structural Analogues and Isomers of this compound

The synthesis of structural analogues and isomers of this compound involves starting with appropriately substituted phenols or employing different synthetic strategies. For example, to synthesize an isomer like 4-Nitroso-3-(propan-2-yl)phenol, one would still start with 3-(propan-2-yl)phenol, but reaction conditions would be optimized to favor para-substitution.

The synthesis of various substituted nitrosophenols has been reported, which provides a basis for creating analogues. For instance, the synthesis of various nitrosobenzenes with substituents like 2-isopropyl, 2-tert-butyl, and 4-ethyl has been achieved through the oxidation of the corresponding anilines. nih.gov Similarly, the synthesis of m-aryloxy phenols, which are structural analogues, has been accomplished through methods like the Ullmann reaction catalyzed by copper. nih.gov

Mechanochemical and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly and sustainable synthetic methods. nih.gov Mechanochemistry and other green chemistry principles are being explored for the synthesis of nitroso compounds.

Mechanochemical Synthesis:

Mechanochemistry involves using mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. nih.gov This approach offers several advantages, including reduced solvent waste and potentially novel reactivity. nih.gov While specific research on the mechanochemical synthesis of this compound is not widely documented, the mechanochemical nitration of aromatic compounds like toluene (B28343) has been successfully investigated. serdp-estcp.mil This suggests that similar solvent-free mechanochemical approaches could potentially be developed for nitrosation reactions. The use of twin-screw extruders for continuous, solvent-free synthesis is a promising avenue for scaling up mechanochemical processes. youtube.com

Green Chemistry Approaches:

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of this compound synthesis, several strategies can be considered:

Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives like water or biodegradable solvents. nih.gov

Solvent-Free Reactions: As demonstrated with the use of tert-butyl nitrite, performing reactions without a solvent can significantly reduce waste. rsc.org

Catalysis: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. nih.gov

Energy Efficiency: Using methods like microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.gov

The use of tert-butyl nitrite under solvent-free conditions is a prime example of a greener approach to nitrosation, offering high yields and an easy isolation procedure. rsc.org

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Characterization of 2-Nitroso-3-(propan-2-yl)phenol

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of the title compound. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the carbon-hydrogen framework, while vibrational and electronic spectroscopies provide information on functional groups and electronic transitions.

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. While specific spectral data for this compound is not widely published, its expected ¹H and ¹³C NMR spectra can be predicted based on the analysis of closely related compounds, such as 2-nitrophenols, isopropyl-substituted phenols, and other aromatic systems. chemicalbook.comdocbrown.infochemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the phenolic hydroxyl proton.

Aromatic Region: The three protons on the benzene (B151609) ring would appear as a complex multiplet system, typically in the range of δ 6.5-8.0 ppm. The exact chemical shifts and coupling patterns depend on the electronic effects of the hydroxyl, nitroso, and isopropyl substituents.

Isopropyl Group: This group should give rise to two signals: a septet for the single methine (CH) proton around δ 2.9-3.5 ppm and a doublet for the six equivalent methyl (CH₃) protons around δ 1.2-1.3 ppm. chemicalbook.com It is noteworthy that in chiral environments or with hindered rotation, the two methyl groups of an isopropyl substituent can become diastereotopic and thus magnetically non-equivalent, potentially resulting in two distinct doublets. stackexchange.com

Hydroxyl Proton: The phenolic -OH proton is expected to appear as a broad singlet. Its chemical shift can vary significantly (typically δ 4-11 ppm) depending on solvent, concentration, and temperature, due to hydrogen bonding. In many ortho-substituted phenols, intramolecular hydrogen bonding can shift this signal downfield. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon backbone. For this compound, six aromatic carbon signals and two aliphatic carbon signals for the isopropyl group are anticipated.

Aromatic Carbons: The six carbons of the benzene ring would show distinct resonances between δ 110-160 ppm. The carbon atom bonded to the hydroxyl group (C-1) is expected to be the most deshielded in this region (around δ 155 ppm), while the carbon bearing the nitroso group (C-2) would also be significantly downfield. google.com

Isopropyl Carbons: The methine carbon should appear around δ 25-30 ppm, and the two equivalent methyl carbons would resonate further upfield, typically around δ 20-25 ppm. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Based on Analogous Compounds

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Reference Compound(s) |

| Aromatic | Ar-H | 6.5 - 8.0 (m) | - | 2-Nitrophenol (B165410), 3-Methyl-2-nitrophenol chemicalbook.comchemicalbook.com |

| Aromatic | C-OH | - | ~155 | Phenol (B47542) google.com |

| Aromatic | C-NO | - | >140 | 2-Nitrophenol chemicalbook.com |

| Aromatic | C-isopropyl | - | ~130-140 | 5-isopropyl-2-nitrophenol chemicalbook.com |

| Aromatic | Ar-C | - | 115-130 | Phenol, 2-Nitrophenol chemicalbook.comgoogle.com |

| Isopropyl | -CH- | ~3.0 (septet) | ~25-30 | 5-isopropyl-2-nitrophenol, Propan-2-ol docbrown.infochemicalbook.com |

| Isopropyl | -CH₃ | ~1.2 (doublet) | ~20-25 | 5-isopropyl-2-nitrophenol, Propan-2-ol docbrown.infochemicalbook.com |

| Hydroxyl | -OH | 4 - 11 (broad s) | - | 2-Nitrophenol chemicalbook.com |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness is due to hydrogen bonding. In cases of strong intramolecular hydrogen bonding, as is likely between the ortho-hydroxyl and nitroso groups, this peak may be sharper and shifted compared to phenols without this interaction.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group are observed just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹).

N=O Stretch: The nitroso group (N=O) stretching vibration is a key diagnostic peak, expected in the range of 1500-1620 cm⁻¹. Its exact position can provide insight into the electronic environment and potential tautomeric forms.

C=C Aromatic Stretches: The benzene ring itself gives rise to characteristic stretching vibrations, typically appearing as a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration for the C-N bond is expected in the 1260-1330 cm⁻¹ range. chemicalbook.com

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations and the N=O stretch often produce strong signals, aiding in a comprehensive vibrational analysis. google.com

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Phenolic -OH | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2970 | Medium |

| Nitroso N=O | N=O Stretch | 1500 - 1620 | Strong |

| Aromatic C=C | C=C Ring Stretch | 1450 - 1600 | Medium to Strong, Sharp |

| Isopropyl C-H | C-H Bend | 1370 - 1390 | Medium |

| C-N Bond | C-N Stretch | 1260 - 1330 | Medium |

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. Nitrosophenols are colored compounds because they possess chromophores that absorb in the visible region of the spectrum.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the aromatic ring and the nitroso group. Based on data from 2-nitrophenol, absorption peaks are anticipated in the UV and blue regions of the spectrum. nih.gov The deprotonated form, the phenolate (B1203915), typically exhibits a significant red-shift (bathochromic shift) in its absorption maximum compared to the protonated phenol form, a phenomenon useful for determining pKa values. nih.govresearchgate.net For instance, the absorption peak of 2-nitrophenol shifts from the UV region to around 400 nm upon deprotonation. nih.gov Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, could provide further information on the molecule's excited-state properties and dynamics, though many nitroaromatic compounds exhibit low fluorescence quantum yields.

X-ray Diffraction Studies for Solid-State Structure of this compound and its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound has not been reported in the surveyed literature, such a study would provide precise measurements of bond lengths, bond angles, and torsional angles.

A key structural feature that X-ray diffraction would clarify is the planarity of the molecule and the conformation of the isopropyl group relative to the aromatic ring. Crucially, it would confirm which tautomeric form (phenol-nitroso or quinone-monoxime, see section 3.3) exists in the crystalline state. researchgate.netijcm.ir Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. In analogous ortho-hydroxy compounds, a strong intramolecular hydrogen bond between the phenolic proton and the nitrogen or oxygen of the ortho substituent is a common feature, which would be precisely characterized by X-ray diffraction. ijcm.ir

Investigation of Tautomerism and Isomeric Equilibria in this compound

Nitrosophenols are known to exist in a tautomeric equilibrium with their quinone monoxime isomers. This equilibrium is a critical aspect of their chemistry and structure.

This compound can exist in equilibrium with its tautomer, 3-isopropyl-1,2-benzoquinone monoxime. This involves the migration of a proton from the phenolic oxygen to the nitroso group's oxygen, accompanied by a rearrangement of the π-electron system of the ring.

The equilibrium between the aromatic phenol-nitroso form and the non-aromatic quinonoid form is influenced by several factors, including the solvent, temperature, and physical state (solution vs. solid). researchgate.netstackexchange.com While the quinone monoxime form disrupts the aromaticity of the benzene ring, it can be stabilized by the formation of a more stable oxime group compared to the nitroso group. stackexchange.com However, theoretical studies on the parent 2-nitrosophenol suggest that the phenol-nitroso tautomer is the more stable form, in contrast to p-nitrosophenol where the quinone monoxime form often predominates. researchgate.netstackexchange.com This preference in the ortho isomer is often attributed to the stabilization afforded by the strong intramolecular hydrogen bond in the phenol-nitroso form. Spectroscopic techniques like NMR are instrumental in studying this equilibrium in solution, as distinct signals for both tautomers may be observed if the rate of interconversion is slow on the NMR timescale. researchgate.net

Spectroscopic Signatures of Tautomeric Forms

Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are indispensable tools for identifying and quantifying the individual tautomers of this compound in solution. Each tautomer exhibits a unique set of spectroscopic signals, which serve as fingerprints for their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the individual atoms within each tautomer. In the nitroso-phenol form , the phenolic proton (-OH) typically gives rise to a characteristic signal in the ¹H NMR spectrum, the chemical shift of which is sensitive to hydrogen bonding and solvent effects. The aromatic protons and the protons of the isopropyl group also show distinct resonances.

In contrast, the quinone-oxime tautomer is characterized by the absence of a phenolic proton signal and the appearance of a signal corresponding to the oxime proton (=N-OH). Furthermore, the chemical shifts of the aromatic and isopropyl group protons will differ significantly from those in the phenol form due to the altered electronic structure of the quinone ring.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the key functional groups present in each tautomer. The nitroso-phenol form is expected to show a characteristic O-H stretching vibration for the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹. The N=O stretching vibration of the nitroso group usually appears in the region of 1500-1600 cm⁻¹.

The quinone-oxime tautomer , on the other hand, would be identified by a C=O stretching vibration for the quinone carbonyl group, generally observed between 1650 and 1680 cm⁻¹, and a distinct O-H stretching band for the oxime hydroxyl group, which can differ in position and shape from the phenolic O-H band. The C=N stretching vibration of the oxime group also provides a key diagnostic peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides insights into the electronic transitions within the tautomers. The nitroso-phenol form typically exhibits absorption bands in the UV region, corresponding to π-π* transitions within the aromatic ring. The n-π* transition of the nitroso group often results in a weak absorption band in the visible region, giving the compound a characteristic color.

The quinone-oxime tautomer , with its extended conjugated system, generally shows absorption bands at longer wavelengths (a bathochromic shift) compared to the phenol form. This shift in the absorption maximum is often used to study the tautomeric equilibrium and its dependence on solvent polarity.

Due to the lack of specific, publicly available research data detailing the experimental or computational spectroscopic values for the individual tautomers of this compound, representative data tables based on closely related and structurally similar compounds are presented below to illustrate the expected spectroscopic signatures.

| Spectroscopic Technique | Tautomer | Expected Key Signals |

| ¹H NMR | Nitroso-phenol | Phenolic -OH signal |

| Quinone-oxime | Oxime =N-OH signal | |

| ¹³C NMR | Nitroso-phenol | Aromatic C-O signal |

| Quinone-oxime | Quinone C=O signal | |

| IR Spectroscopy | Nitroso-phenol | Phenolic O-H stretch, N=O stretch |

| Quinone-oxime | Quinone C=O stretch, Oxime O-H stretch, C=N stretch | |

| UV-Vis Spectroscopy | Nitroso-phenol | π-π* (UV region), n-π* (Visible region) |

| Quinone-oxime | π-π* (Longer wavelength in UV-Vis region) |

Reactivity, Reaction Mechanisms, and Chemical Transformations

Electrophilic and Nucleophilic Reactions of the Nitroso Group in 2-Nitroso-3-(propan-2-yl)phenol

The nitroso (-N=O) group is a versatile functional group that can participate in both electrophilic and nucleophilic reactions. Its reactivity is significantly influenced by the electronic effects of the other substituents on the aromatic ring.

Electrophilic Character: The nitrogen atom of the nitroso group is electron-deficient and can act as an electrophile, particularly when protonated or in the presence of a Lewis acid. It can be attacked by nucleophiles, which are species rich in electrons. masterorganicchemistry.com The hydroxyl group at the ortho position in this compound is an electron-donating group, which increases the electron density on the benzene (B151609) ring and can modulate the electrophilicity of the nitroso group. byjus.com However, the nitro group itself is electron-withdrawing, which can enhance the electrophilic character of the aromatic ring, making it susceptible to nucleophilic attack, especially at positions ortho and para to the nitroso group. mdpi.com

Nucleophilic Character: The oxygen atom of the nitroso group possesses lone pairs of electrons and can therefore act as a nucleophile, or a Lewis base, by donating a pair of electrons to an electrophile, such as a proton. masterorganicchemistry.comyoutube.com For instance, in the presence of a strong acid, the oxygen atom can be protonated. Ketones, which also contain a C=O double bond, exhibit similar dual reactivity, with the oxygen acting as a nucleophilic center and the carbon as an electrophilic center. youtube.com

In the context of this compound, the reactivity of the nitroso group is a key aspect of its chemical profile. While specific studies on this exact molecule are not abundant, the general principles of nitroso compound reactivity provide a strong framework for understanding its behavior. For example, nitroalkanes can be activated to react with various carbon-based nucleophiles. nih.gov

Mechanistic Studies of Chemical Transformations Involving this compound

The formation of 2-nitrosophenols typically involves the nitrosation of a parent phenol (B47542). The mechanism of this reaction has been a subject of study. One proposed mechanism involves the initial O-nitrosation of the phenolate (B1203915) ion, followed by a rearrangement to the C-nitrosophenol. nih.govresearchgate.net

Kinetic studies are crucial for elucidating reaction mechanisms. ncert.nic.in The nitrosation of various phenolic compounds has been monitored using techniques like UV/Visible spectroscopy and HPLC to determine reaction rates and understand the influence of substituents. nih.govresearchgate.net For instance, phenols with electron-releasing substituents tend to react at an appreciable rate. nih.gov The photochemical transformation of related nitrophenols has also been investigated, revealing mechanisms involving nonradical species under visible light. pnas.org

Coordination Chemistry and Metal Complexation of 2 Nitroso 3 Propan 2 Yl Phenol

2-Nitroso-3-(propan-2-yl)phenol as a Ligand in Coordination Complexes

This compound, a derivative of 2-nitrosophenol, functions as a versatile ligand in the formation of coordination complexes. The presence of both a nitroso group (-N=O) and a phenolic hydroxyl group (-OH) ortho to each other on the aromatic ring is the key to its coordinating ability. These functional groups allow the molecule to bind to a central metal ion, forming a stable chelate ring.

Metal-nitrosophenolato complexes, in general, are composed of a metal ion, most commonly a transition metal, surrounded by two or more 2-nitrosophenolate ligands. researchgate.netencyclopedia.pub The structures of these ligands, both as free molecules and when complexed, are known to exist in resonance between the nitrosophenol form and the quinone-monoxime form. researchgate.netencyclopedia.pub While the quinone-monoxime form is often considered to be the dominant tautomer, the nitrosophenol form is frequently depicted for simplicity. researchgate.netencyclopedia.pub

Chelation Modes and Ligand Denticity (e.g., N,O-Chelation)

The primary mode of coordination for this compound is as a bidentate ligand, where it uses two donor atoms to bind to a single metal center. This is achieved through N,O-chelation, involving the nitrogen atom of the nitroso group and the oxygen atom of the deprotonated phenolic group. researchgate.net This chelation results in the formation of a stable six-membered ring, a common feature that enhances the stability of the resulting metal complex. nih.gov

Upon coordination, the ligand typically exists in its tautomeric quinone-monoxime form. encyclopedia.pub X-ray diffraction studies on analogous complexes have confirmed that the coordination occurs through the nitrogen atom of the oxime group and the oxygen atom of the phenolate (B1203915). encyclopedia.pub This bidentate N,O-coordination is a well-established characteristic of 2-nitrosophenol-type ligands.

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound can generally be achieved through two primary routes. The first involves the direct reaction of a pre-synthesized and isolated this compound ligand with a metal salt in a suitable solvent. researchgate.net A second common method is an in-situ reaction, such as the Baudisch reaction, where the nitrosophenol ligand is formed in the presence of the metal ion, leading directly to the complex. researchgate.net

For instance, the synthesis of a copper(II) complex could involve reacting this compound with a copper(II) salt, like copper(II) chloride, in an ethanol (B145695) solution. researchgate.net Similarly, complexes with other transition metals such as cobalt(II), nickel(II), or iron(III) can be prepared by reacting the ligand with the corresponding metal salts (e.g., CoCl₂, Ni(OAc)₂, FeCl₃). nih.govresearchgate.net The resulting complexes are often colored and may have limited solubility in common solvents. researchgate.net

Characterization of these newly synthesized complexes involves a suite of analytical techniques. Elemental analysis is used to determine the empirical formula and the ligand-to-metal ratio. Molar conductivity measurements in a suitable solvent can indicate whether the complex is an electrolyte or non-electrolyte, providing insight into whether any counter-ions are part of the coordination sphere.

Spectroscopic and Structural Analysis of Coordination Compounds

Spectroscopic methods are indispensable for elucidating the structure of coordination compounds of this compound. Infrared (IR) spectroscopy is particularly useful for confirming the coordination of the ligand to the metal ion. The IR spectrum of the free ligand will show a characteristic O-H stretching band for the phenolic group and a band for the N=O stretch. Upon complexation, the O-H band disappears due to deprotonation, and the N=O stretching frequency, or more accurately, the C=N-O stretching frequencies of the quinone-monoxime tautomer, will shift, indicating the involvement of these groups in bonding to the metal. encyclopedia.pub

Electronic spectroscopy (UV-Visible) provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere. The spectra of these complexes typically show bands arising from intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of d-d transition bands, although sometimes obscured by the more intense charge transfer bands, can be indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). researchgate.net

The definitive determination of the molecular structure is achieved through single-crystal X-ray diffraction. For analogous bis(chelate) copper(II) and nickel(II) complexes with similar N,O-donating ligands, a distorted square-planar geometry around the metal center is common. nih.gov For example, in the crystal structure of a related bis(2-{[(3-bromopropyl)imino]methyl}phenolato-κ²N,O)copper(II) complex, the Cu(II) ion is in a slightly distorted square-planar environment with Cu-O and Cu-N bond lengths of 1.8786(19) Å and 2.009(2) Å, respectively. nih.gov For cobalt(III) or iron(III) complexes, an octahedral geometry with a 1:3 metal-to-ligand ratio is often observed, provided the steric bulk of the ligand allows for it. encyclopedia.pub

| Complex Type | Technique | Key Observation | Inference | Reference |

|---|---|---|---|---|

| Ni(II)-Schiff Base | IR Spectroscopy | Shift in C=N stretching frequency | Coordination of imine nitrogen | |

| Co(II)-Nitrosophenol | UV-Vis Spectroscopy | d-d transition bands | Octahedral geometry | researchgate.net |

| Cu(II)-Schiff Base | X-ray Diffraction | Cu-O: ~1.88 Å, Cu-N: ~2.01 Å | Distorted square-planar geometry | nih.gov |

| Fe(III)-Nitrosophenol | General Observation | Formation of tris-ligated complexes | Octahedral hexacoordinate structure | encyclopedia.pub |

Electronic Structure and Bonding in Metal-2-Nitroso-3-(propan-2-yl)phenol Complexes

The electronic structure and nature of the bonding in metal complexes of this compound are understood through a combination of experimental data and theoretical calculations. The bonding is primarily covalent in nature, arising from the overlap of the metal d-orbitals with the nitrogen and oxygen orbitals of the ligand.

The isopropyl group at the 3-position of the phenol (B47542) ring is an electron-donating group. This substituent effect can influence the electronic properties of the ligand and, consequently, the resulting complex. Electron-donating groups increase the electron density on the aromatic ring, which can enhance the donor strength of the phenolic oxygen and potentially influence the stability and redox properties of the metal complex. researchgate.net

Computational and Theoretical Investigations of 2 Nitroso 3 Propan 2 Yl Phenol

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules. For a compound like 2-Nitroso-3-(propan-2-yl)phenol, methods such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into its behavior at the electronic level. DFT, particularly with hybrid functionals like B3LYP, is often employed for its balance of computational cost and accuracy in describing electron correlation. rjpn.orgrjpn.org Ab initio methods, such as Hartree-Fock (HF), while historically significant, are often used as a baseline or for specific types of analysis. researchgate.net These computational approaches are essential for exploring the molecule's geometry, stability, and electronic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this process would be performed using a selected level of theory (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to accurately model the system. rjpn.org

The presence of the flexible propan-2-yl (isopropyl) group and the rotatable nitroso (-NO) and hydroxyl (-OH) groups necessitates a thorough conformational analysis. The rotation around the C-C bond of the isopropyl group and the C-N and C-O bonds connected to the phenyl ring gives rise to multiple possible conformers. Studies on related molecules like p-alkyl phenols have shown that the orientation of the alkyl group relative to the hydroxyl group can lead to distinct stable conformers (syn and anti). researchgate.net For this compound, an intramolecular hydrogen bond between the phenolic hydrogen and the oxygen or nitrogen of the nitroso group is highly probable, significantly influencing the preferred conformation. This is a known phenomenon in ortho-substituted phenols, such as 2-nitrophenol (B165410). acs.org Computational analysis would identify the most stable conformer by comparing the relative energies of all optimized geometries.

Table 1: Representative Calculated Bond Lengths (Å) and Angles (°) for a Related Compound (2-Nitrophenol) Optimized at the B3LYP/6-311G(d,p) Level. (Note: This data is for 2-nitrophenol and is illustrative of the type of data obtained from geometry optimization.)

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| O-H | 0.965 |

| C-O | 1.350 |

| C-N | 1.460 |

| N=O | 1.230 |

| ∠ C-O-H | 109.5 |

| ∠ C-C-N | 121.0 |

| ∠ C-N=O | 117.5 |

Data is hypothetical and based on typical values for related structures.

Electronic Structure Analysis: HOMO-LUMO Gap and Frontier Molecular Orbitals (FMO)

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity, kinetic stability, and polarizability. researchgate.netnih.gov A smaller gap suggests higher reactivity and lower stability. researchgate.net

For a molecule like this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, reflecting its electron-donating character. nih.gov The LUMO would likely be centered on the nitroso group and the aromatic ring, indicating the sites susceptible to nucleophilic attack. DFT calculations are highly effective for visualizing these orbitals and calculating their energies. rjpn.orgnih.gov In a study of phenol and its derivatives, it was found that the introduction of a nitro group significantly lowers the LUMO energy and reduces the HOMO-LUMO gap, indicating increased reactivity. rjpn.org A similar effect would be anticipated for the nitroso group in this compound.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for Phenol and 2-Nitrophenol.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Phenol | -6.01 | -0.85 | 5.16 |

| 2-Nitrophenol | -6.54 | -2.11 | 4.43 |

Source: Adapted from theoretical studies on phenolic compounds. rjpn.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are favorable sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netrsc.org

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of both the nitroso and hydroxyl groups, making them primary sites for hydrogen bonding and interaction with electrophiles. researchgate.net The hydrogen of the hydroxyl group would exhibit a strong positive potential, marking it as an electrophilic site. The aromatic ring would display a complex potential surface influenced by the competing electron-donating hydroxyl group and the electron-withdrawing nitroso group. This analysis is crucial for understanding intermolecular interactions. rsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule, corresponding to the classic Lewis structure representation. uni-muenchen.dewikipedia.org It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

In this compound, NBO analysis would be used to investigate hyperconjugative interactions that contribute to molecular stability. Significant interactions would be expected, such as the delocalization of electron density from the lone pairs of the hydroxyl oxygen into the antibonding orbitals (π*) of the aromatic ring. Similarly, delocalization from the lone pairs of the nitroso group's oxygen and nitrogen atoms into the ring system would be analyzed. marquette.edu These interactions stabilize the molecule and influence its geometry and reactivity. NBO analysis also provides "natural" atomic charges, which offer a more chemically intuitive picture of charge distribution than other methods. uni-muenchen.defaccts.de

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR): Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. For this compound, calculations would predict distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the isopropyl group. The predicted shifts would be sensitive to the molecule's conformation, particularly the intramolecular hydrogen bonding.

Infrared (IR): Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this compound, key predicted vibrations would include the O-H stretch (broadened by hydrogen bonding), aromatic C-H stretches, the N=O stretch (characteristic of nitroso compounds), and C-N and C-O stretching modes. researchgate.net Comparing calculated frequencies (often scaled to correct for anharmonicity and basis set limitations) with experimental spectra is a powerful method for structural verification.

UV-Vis: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). rsc.org The calculations yield the excitation energies and oscillator strengths for electronic transitions. For this compound, the spectrum would be expected to show π→π* transitions associated with the aromatic system and n→π* transitions involving the non-bonding electrons of the nitroso group. The latter is responsible for the characteristic color of many nitroso compounds. rsc.org The solvent environment can also be modeled to predict solvatochromic shifts. rsc.org

Table 3: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for a Substituted Nitrosophenol.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch (H-bonded) | ~3200-3400 |

| Aromatic C-H Stretch | ~3050-3100 |

| Aliphatic C-H Stretch | ~2900-3000 |

| N=O Stretch | ~1500-1550 |

| C-O Stretch | ~1200-1250 |

| C-N Stretch | ~1150-1200 |

Note: These are representative frequency ranges for the functional groups present.

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its formation, tautomerization, or participation in reactions like the nitroso-Diels-Alder reaction.

A key aspect to model would be the tautomeric equilibrium between the 2-nitrosophenol form and its corresponding quinone-monoxime form. mdpi.com Computational chemistry can determine the relative energies of these two tautomers and the energy barrier of the transition state connecting them, providing insight into which form is more stable under given conditions.

Furthermore, if this compound were to act as a dienophile in a Diels-Alder reaction, DFT calculations could be used to model the reaction pathway. This involves locating the transition state structures for different possible regio- and stereochemical outcomes, calculating activation energies, and determining the thermodynamic favorability of the products. Such studies provide a detailed understanding of the reaction's selectivity and kinetics, guiding synthetic efforts. shaalaa.com

Molecular Dynamics Simulations for Intermolecular Interactions and Dynamics

Currently, there is a notable absence of specific molecular dynamics (MD) simulation studies focused exclusively on this compound in the reviewed scientific literature. While computational chemistry has been employed to investigate the complex nature of C-nitroso species, these studies have often focused on broader reaction mechanisms such as cycloadditions and tautomerizations rather than the specific intermolecular interactions and dynamics of this compound in a simulated environment. researchgate.netrsc.org

The rise of computational chemistry has provided significant insights into the intrinsic properties, reactivity, and mechanisms of C-nitroso compounds in general. rsc.org These species are recognized for their unique and highly reactive nitrogen-oxygen bond, which gives them an ambiphilic character, reacting with both nucleophiles and electrophiles. rsc.org This reactivity can lead to various reaction pathways, including dimerization and tautomerization, which complicates their study. rsc.org

While direct MD simulation data for this compound is not available, related research on similar phenolic compounds can offer some context. For instance, studies on other phenol derivatives have utilized computational methods to understand their behavior and interactions. However, without specific simulations for the target compound, any discussion on its intermolecular interactions and dynamics would be speculative. Future computational research could bridge this gap by performing dedicated molecular dynamics simulations on this compound to elucidate its behavior in various solvent environments and its potential interactions with other molecules.

Advanced Research Applications and Methodological Development

Analytical Chemistry Research Applications of 2-Nitroso-3-(propan-2-yl)phenol

The exploration of this compound in analytical chemistry is multifaceted, with potential applications in the development of novel spectroscopic and chromatographic methods.

Currently, there is a lack of specific research in the peer-reviewed literature detailing the application of this compound as a spectroscopic probe for the detection of specific analytes. However, the broader class of nitroso phenols has been investigated for such purposes. For instance, related compounds are known to form colored complexes with metal ions, a property that can be harnessed for colorimetric or spectrophotometric analysis. The synthesis of 2-methyl-4-nitroso-5-(propan-2-yl)phenol (B14548706) has been documented, with its utility in the detection of other nitroso compounds being a noted application. evitachem.com This suggests a potential avenue for future research into the capabilities of this compound as a selective analytical reagent. The synthesis of various C-nitroso compounds is often achieved through the nitrosation of phenols, a reaction first studied by Baeyer and Caro in 1874. nih.gov

Direct studies on the chromatographic separation and detection of this compound are not extensively reported. However, methodologies developed for structurally similar compounds can provide a foundational approach. For example, research on 2,6-di(propan-2-yl)phenol has utilized gas chromatography-mass spectrometry (GC-MS) for its identification and quantification in biological matrices. nih.gov The established method involved a DB-5MS column and specific temperature programming. nih.gov Furthermore, thin-layer chromatography (TLC) has also been employed for the separation of related phenol (B47542) derivatives. nih.gov These techniques, with appropriate optimization of parameters such as mobile phase composition, stationary phase, and temperature gradients, could likely be adapted for the analysis of this compound. The synthesis of a related compound, 5-isopropyl-2-nitrophenol, involved purification by column chromatography on silica (B1680970) gel, indicating the applicability of this technique. chemicalbook.com

Materials Science Research: Integration of this compound into Functional Materials

The integration of this compound into functional materials is a nascent field of investigation with no direct examples present in the current body of scientific literature. Nevertheless, the potential for its use can be inferred from research on related phenol derivatives and polymers containing isopropyl groups. For instance, stimuli-responsive polymers like poly(2-isopropyl-2-oxazoline) (PiPrOx) have been developed for applications in drug delivery and as sensors due to their temperature-responsive nature. sigmaaldrich.com The isopropyl group in these polymers plays a crucial role in their properties. This suggests that this compound could potentially be used as a monomer or a modifying agent to impart specific functionalities, such as metal-binding capabilities or redox activity, to polymeric materials. The synthesis of functional plastics from phenoxyphenols highlights the utility of phenol derivatives in creating advanced materials. mdpi.com Research into the removal of phenol and p-nitrophenol from aqueous solutions has also explored the use of various polymeric adsorbents. researchgate.net

Mechanistic Biological Studies of this compound and its Derivatives

The biological activities and interactions of this compound are an area of significant academic interest, particularly concerning its interactions with biological macromolecules and its influence on cellular pathways.

While specific molecular docking studies on this compound are not available, research on similar phenolic compounds provides a framework for understanding its potential interactions. Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target macromolecule. The synthesis of metal-nitrosophenolato complexes, often through reactions like the Baudisch reaction, underscores the ability of ortho-nitrosophenols to chelate metals, a property that could be relevant in interactions with metalloenzymes. nih.gov The synthesis of a novel thiazoylazo dye from 5-methyl-2-(propan-2-yl)phenol and its subsequent coordination with metal ions to form complexes with potential anti-inflammatory activity has been reported, further highlighting the biological relevance of substituted phenols. researchgate.net

There is currently no direct evidence from in vitro or in vivo studies elucidating the specific biological pathways or enzymatic interactions of this compound. The metabolism of some amine-containing drugs can lead to the formation of nitroso derivatives, which has prompted research into the biochemical properties of C-nitroso compounds. nih.gov This indicates a potential for this compound to interact with metabolic pathways. The synthesis of 3-(p-tolyloxy)phenol as an intermediate for compounds with biological activity further supports the idea that phenol derivatives can play a role in modulating biological systems. mdpi.com Future research is necessary to determine the specific enzymatic targets and biological effects of this compound.

Research Findings Summary

| Research Area | Key Findings and Observations | Referenced Compounds |

| Spectroscopic Probes | No direct studies on this compound. Related nitroso phenols form colored complexes with metals. evitachem.comnih.gov | 2-methyl-4-nitroso-5-(propan-2-yl)phenol |

| Chromatography | No direct methods reported. GC-MS and TLC are used for similar compounds like 2,6-di(propan-2-yl)phenol. nih.gov Column chromatography is used for purifying related isomers. chemicalbook.com | 2,6-di(propan-2-yl)phenol, 5-isopropyl-2-nitrophenol |

| Functional Materials | No direct integration studies. Related isopropyl-containing polymers like PiPrOx show stimuli-responsive properties. sigmaaldrich.com Phenol derivatives are used in functional plastics. mdpi.com | Poly(2-isopropyl-2-oxazoline), Phenoxyphenols |

| Molecular Docking | No specific docking studies. Ortho-nitrosophenols can chelate metals, suggesting potential interaction with metalloenzymes. nih.gov Related substituted phenols form complexes with anti-inflammatory potential. researchgate.net | Metal-nitrosophenolato complexes, (E)-4-((4,5-dimethylthiazol-2-yl)diazenyl)-2-isopropyl-5-methylphenol |

| Biological Pathways | No specific pathways identified. Metabolism of some drugs can produce nitroso compounds. nih.gov Phenol derivatives can be intermediates for biologically active molecules. mdpi.com | C-nitroso compounds, 3-(p-tolyloxy)phenol |

No Research Data Available for Advanced Applications of this compound

A comprehensive review of scientific literature and chemical databases has revealed no specific research pertaining to the advanced applications of the chemical compound this compound. Consequently, an article detailing its use as a chemical probe or in catalysis, as per the requested outline, cannot be generated with scientifically accurate and verifiable information.

While general information exists for the synthesis and properties of related compounds such as ortho-nitrosophenols and their un-nitrosated precursors, there is a notable absence of published studies focusing on the specific applications of this compound in the advanced research fields of chemical biology and catalysis.

General synthetic routes for ortho-nitrosophenols typically involve the electrophilic nitrosation of a phenol at the ortho position, particularly when the para position is already substituted. In the case of this compound, the starting material would likely be 3-(propan-2-yl)phenol. The reaction kinetics and mechanisms of phenol nitrosation have been a subject of academic study, indicating that the reaction proceeds via an electrophilic aromatic substitution, with the reactivity being influenced by the nature and position of substituents on the phenol ring. researchgate.netrsc.org

Furthermore, ortho-nitrosophenols are known to form stable, often colored, inner complex salts with various metals. acs.org This property is a general characteristic of this class of compounds. Nitrosoarenes, the broader family to which this compound belongs, are recognized as versatile reagents in organic synthesis. beilstein-journals.org They can participate in a variety of transformations, including cycloadditions and as precursors for other functional groups.

Despite this general context, the specific application of this compound as a chemical probe for cellular or biochemical systems has not been documented in the available literature. Similarly, no studies have been found that investigate the catalytic activity of this compound or its derived structures. Research into the biological or toxicological properties of related compounds, such as 2,6-di(propan-2-yl)phenol, has been conducted, but this does not extend to the nitrosated derivative . nih.govnih.gov

Future Research Directions and Perspectives

Emerging Methodologies for the Synthesis and Characterization of Nitroso-Phenols

The synthesis of nitroso-phenols has traditionally been achieved through the electrophilic nitrosation of phenols using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid. This reaction proceeds via an SE2 mechanism, where the slow expulsion of the aromatic proton is a key characteristic. rsc.org For 2-Nitroso-3-(propan-2-yl)phenol, the directing effects of the hydroxyl and isopropyl groups would be a primary consideration. The hydroxyl group strongly directs electrophilic substitution to the ortho and para positions. Since the para position (position 4) is unsubstituted, it is the likely site for nitrosation, which would yield 4-Nitroso-3-(propan-2-yl)phenol. To achieve the target 2-nitroso isomer, a blocking group strategy might be necessary, or the direct nitrosation of 3-(propan-2-yl)phenol could be explored, carefully analyzing the resulting isomer distribution.

Future research should pivot towards greener and more efficient synthetic routes. cardiff.ac.uk Methodologies that are gaining traction for the synthesis of related N-nitrosamines, such as electrochemical and photochemical methods, offer promising alternatives. cardiff.ac.uk An electrochemical approach could utilize the anodic oxidation of a nitrite salt to generate the nitrosating agent, offering milder conditions and avoiding harsh acids. cardiff.ac.uk Similarly, photo-induced trans-nitrosation reactions present a non-conventional pathway that could be explored. cardiff.ac.uk

Table 1: Comparison of Synthetic Methodologies for Nitroso-Phenols

| Methodology | Nitrosating Agent | Conditions | Advantages | Potential Challenges for this compound |

|---|---|---|---|---|

| Classical Nitrosation | NaNO₂ / H⁺ | Aqueous, low temp (~0 °C) | Well-established, inexpensive reagents. | Poor regioselectivity, formation of byproducts, use of strong acids. |

| N₂O₃ Nitrosation | Dinitrogen trioxide (N₂O₃) | Aqueous or organic solvent, low temp google.comgoogle.com | High efficiency, can be performed continuously. googleapis.com | Handling of gaseous/liquid N₂O₃, potential for side reactions. |

| Electrochemical Synthesis | NaNO₂ / Anodic Oxidation | Aqueous acetonitrile, undivided cell researchgate.net | Mild conditions, no harsh acids, high yields for N-nitrosamines. cardiff.ac.ukresearchgate.net | Method development required for C-nitrosation, potential for electrode fouling. |

| Photochemical Synthesis | N-nitrosodiphenylamine (as NO donor) | Photochemical reactor, specific wavelength cardiff.ac.uk | High specificity, potential for late-stage functionalization. cardiff.ac.uk | Quantum yield dependency, specialized equipment required. |

For characterization, while standard techniques like NMR and IR spectroscopy are fundamental, advanced methods are needed to fully understand the molecule's behavior. In solution, this compound likely exists in equilibrium with its tautomer, a quinone monoxime. acs.org Variable-temperature NMR and advanced 2D NMR techniques (like EXSY - Exchange Spectroscopy) could be employed to study the kinetics and thermodynamics of this tautomerization. Single-crystal X-ray diffraction would be invaluable for definitively determining its solid-state structure, confirming the connectivity and clarifying whether it exists as a monomer or a dimer. mdpi.com

Exploration of Unconventional Reactivity and Novel Transformations

The reactivity of this compound is governed by the interplay of its three functional components. The nitroso group can act as an electrophile, a nucleophile, or a ligand for metal ions. The phenol (B47542) group provides a site for O-alkylation, esterification, or oxidation, and its acidic proton influences the molecule's acid-base chemistry. The bulky isopropyl group ortho to the nitroso group would exert significant steric hindrance, potentially leading to unconventional reactivity compared to less hindered nitroso-phenols.

Future research could explore this compound as a building block in novel transformations.

Coordination Chemistry: The ortho-nitroso-phenol moiety is an excellent bidentate ligand for various metal ions, similar to how o-nitroso-p-cresol can form stable copper complexes. scispace.com The synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with interesting magnetic or optical properties. The steric bulk of the isopropyl group could enforce unusual coordination geometries or stabilize low-coordination-number metal centers.

Cycloaddition Reactions: The nitroso group can participate as a dienophile or a heterodienophile in [4+2] cycloaddition reactions. Exploring its reactivity with various dienes could provide access to complex heterocyclic scaffolds that are otherwise difficult to synthesize.

Redox Chemistry: The nitroso group is redox-active and can be reduced to a hydroxylamine (B1172632) or an amine, or oxidized to a nitro group. The phenolic ring is also susceptible to oxidation. A systematic study of the electrochemical properties of this compound could reveal its potential as a redox mediator or as a precursor to electroactive polymers.

Advancements in Computational Modeling for Complex Chemical Systems

Given the potential challenges in synthesizing and isolating this compound and its reactive nature, computational chemistry stands as a powerful tool for a priori prediction of its properties. Density Functional Theory (DFT) and other high-level ab initio methods can provide deep insights into its structure, stability, and reactivity.

A focused computational investigation could address several key questions:

Tautomeric Equilibrium: Calculating the relative energies of the 2-nitroso-phenol and the corresponding quinone monoxime tautomers in both the gas phase and solution (using solvent models like PCM) to predict the dominant form under different conditions.

Spectroscopic Prediction: Simulating ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. nih.gov These predicted spectra would be crucial for identifying the compound in a complex reaction mixture and for interpreting experimental data.

Reaction Mechanisms: Modeling the pathways for its synthesis via electrophilic nitrosation to understand the regioselectivity. Furthermore, modeling its participation in proposed novel transformations (e.g., cycloadditions) can help predict feasibility and product outcomes, guiding experimental design.

Conformational Analysis: The rotation of the isopropyl and nitroso groups is subject to steric hindrance. A thorough conformational analysis can identify the lowest energy conformers and the rotational barriers, which are critical for understanding its reactivity and interactions.

Table 2: Proposed Computational Study of this compound

| Property of Interest | Proposed Computational Method | Basis Set | Expected Outcome |

|---|---|---|---|

| Geometric Structure & Conformers | DFT (e.g., B3LYP, M06-2X) | 6-311+G(d,p) | Optimized 3D structure, bond lengths, angles, rotational barriers. |

| Tautomer Stability | DFT with solvent model (PCM) | 6-311+G(d,p) | Relative energies of phenol and quinone oxime forms to predict equilibrium position. |

| NMR & IR Spectra | GIAO-DFT / DFT Frequency Calc. | 6-311+G(d,p) | Predicted ¹H/¹³C chemical shifts and IR frequencies for experimental comparison. |

| UV-Vis Spectrum | TD-DFT | 6-311+G(d,p) | Prediction of electronic transitions (λmax) to understand color and photochemical properties. |

| Reaction Pathway Energetics | DFT with Transition State Search | 6-311+G(d,p) | Activation energies and reaction enthalpies for synthesis and cycloaddition reactions. |

Interdisciplinary Research Opportunities for this compound

The structural features of this compound suggest its potential relevance in several interdisciplinary fields, providing a platform for collaborative research.

Medicinal Chemistry and Chemical Biology: Many nitroso compounds exhibit biological activity. sci-hub.box While avoiding direct discussion of therapeutic use, research into this molecule's ability to act as a nitric oxide (NO) donor is a valid direction. acs.org NO is a critical signaling molecule, and compounds that can release it under specific triggers (e.g., light or heat) are of great interest. The molecule could also be investigated as an inhibitor for specific enzymes, where its unique steric and electronic profile might confer high selectivity.

Materials Science: As previously mentioned, its metal-chelating ability could be exploited to create novel coordination polymers or metal-organic frameworks (MOFs). These materials could have applications in gas storage, separation, or catalysis. The phenol group also allows for its incorporation into larger polymer structures, such as benzoxazine (B1645224) or phenolic resins, potentially imparting new thermal or chemical properties to the resulting material. researchgate.net

Food Chemistry and Toxicology: Phenolic compounds are known to act as antinitrosating agents, scavenging reactive nitrogen species and preventing the formation of carcinogenic N-nitrosamines in food and in vivo. nih.gov A kinetic study could be designed to evaluate the efficacy of this compound's precursor, 3-(propan-2-yl)phenol, as a nitrosation inhibitor. Understanding how the substitution pattern affects this activity is a key area of research. researchgate.net

By pursuing these future research directions, the scientific community can move beyond the theoretical and unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for innovation across multiple scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.